2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
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Overview
Description
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]quinoxaline is a complex organic compound that features a unique combination of an imidazole ring, an 8-azabicyclo[321]octane scaffold, and a quinoxaline moiety
Mechanism of Action
Target of Action
The primary targets of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, also known as ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by binding to their regulatory domains . This binding inhibits the kinase activity of JAK1 and TYK2, thereby preventing the downstream signaling of proinflammatory cytokines .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by this compound affects the IL-12 and IL-23 signaling pathways . These pathways are involved in the pathogenesis of multiple inflammatory and autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[32It has been reported that the compound is orally bioavailable . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models . These effects are likely due to the compound’s inhibition of JAK1 and TYK2, and the subsequent disruption of proinflammatory cytokine signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is typically synthesized through enantioselective methods that ensure the correct stereochemistry . The imidazole ring can be introduced via cyclization reactions involving amido-nitriles . The final step involves the coupling of the imidazole and 8-azabicyclo[3.2.1]octane intermediates with a quinoxaline derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the quinoxaline moiety would yield dihydroquinoxalines.
Scientific Research Applications
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the 8-azabicyclo[3.2.1]octane scaffold but differs in its functional groups.
3-(1H-imidazol-1-yl)propan-1-one oxime esters: These compounds contain the imidazole ring but have different substituents and overall structure.
Uniqueness
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is unique due to its combination of three distinct structural motifs, each contributing to its diverse range of applications and interactions. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-11-21-16-3-1-2-4-17(16)22-18)24-13-5-6-14(24)10-15(9-13)23-8-7-20-12-23/h1-4,7-8,11-15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELBSIDJDANTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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